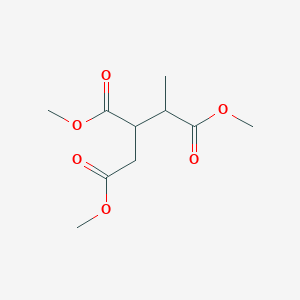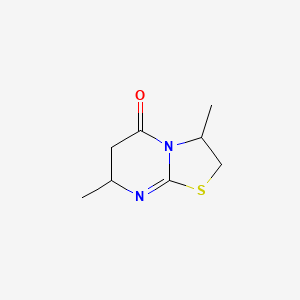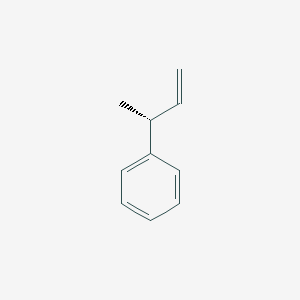
(r)-3-Phenyl-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Phenyl-1-butene is an organic compound that belongs to the class of alkenes It features a phenyl group attached to the third carbon of a butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Phenyl-1-butene can be achieved through several methods. One common approach involves the use of a Grignard reagent. For instance, phenylmagnesium bromide can react with 3-buten-1-ol under controlled conditions to yield ®-3-Phenyl-1-butene. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
On an industrial scale, ®-3-Phenyl-1-butene can be produced through catalytic hydrogenation of phenylacetylene. This method involves the use of a palladium catalyst and hydrogen gas under high pressure and temperature. The process is efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-3-Phenyl-1-butene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenylacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of ®-3-Phenyl-1-butene can yield 3-phenylbutane using a palladium or platinum catalyst.
Substitution: Halogenation reactions can occur, where the double bond reacts with halogens like bromine or chlorine to form dihalogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Bromine (Br₂) in a non-polar solvent like carbon tetrachloride (CCl₄).
Major Products
Oxidation: Phenylacetic acid.
Reduction: 3-Phenylbutane.
Substitution: 3,4-Dibromo-1-phenylbutane.
Scientific Research Applications
®-3-Phenyl-1-butene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkenes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials due to its reactive double bond.
Mechanism of Action
The mechanism of action of ®-3-Phenyl-1-butene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of an epoxide intermediate, which then rearranges to form the final product. The phenyl group can also stabilize reaction intermediates through resonance, influencing the reaction pathway and product distribution.
Comparison with Similar Compounds
Similar Compounds
Styrene: Similar to ®-3-Phenyl-1-butene but with a vinyl group instead of a butene chain.
Phenylacetylene: Contains a triple bond instead of a double bond.
3-Phenylpropene: Has a shorter carbon chain compared to ®-3-Phenyl-1-butene.
Uniqueness
®-3-Phenyl-1-butene is unique due to its specific structural arrangement, which combines the reactivity of an alkene with the stability provided by the phenyl group. This makes it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
36617-88-6 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
[(2R)-but-3-en-2-yl]benzene |
InChI |
InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3/t9-/m1/s1 |
InChI Key |
CHPXLAPHLQIKCA-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C=C)C1=CC=CC=C1 |
Canonical SMILES |
CC(C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



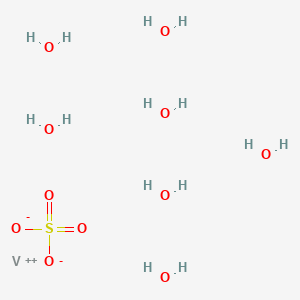

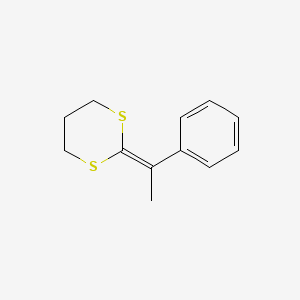
![Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14672155.png)
![N-[4-(4-phenoxybutoxy)phenyl]acetamide](/img/structure/B14672157.png)


![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)

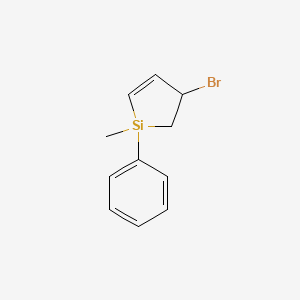
![2,4-Diamino-5-[2-naphthylthio]quinazoline](/img/structure/B14672211.png)
